5-Chloro-2-iodobenzonitrile
Description
5-Chloro-2-iodobenzonitrile (CAS 549547-88-8) is a halogenated aromatic compound with the molecular formula C₇H₃ClIN and a molecular weight of 263.46 g/mol . Its structure features a nitrile group (-C≡N) at position 1, a chlorine atom at position 5, and an iodine atom at position 2 on the benzene ring. This compound is typically stored under cool, dry conditions due to the stability requirements of its halogen substituents and nitrile functional group . It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a leaving group.
Properties
IUPAC Name |
5-chloro-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZEQIFNGDCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466246 | |
| Record name | 5-Chloro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-88-8 | |
| Record name | 5-Chloro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Chloro-2-iodobenzonitrile involves the iodination of 5-chloro-2-nitrobenzonitrile, followed by reduction of the nitro group to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the iodine atom. The general steps are as follows:
Iodination: 5-Chloro-2-nitrobenzonitrile is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst to introduce the iodine atom at the ortho position relative to the nitrile group.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom, yielding 5-Chloro-2-iodobenzonitrile.
Industrial Production Methods:
Industrial production of 5-Chloro-2-iodobenzonitrile typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate, triphenylphosphine, and organoboron compounds are used under mild conditions (e.g., room temperature to 80°C) in solvents like tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is used for the reduction of the nitrile group.
Major Products:
Substitution Products: Various substituted benzonitriles with different functional groups replacing chlorine or iodine.
Reduction Products: 5-Chloro-2-iodobenzylamine or other amine derivatives.
Oxidation Products: 5-Chloro-2-iodobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Chemistry:
5-Chloro-2-iodobenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. It serves as a precursor for various substituted benzonitriles and other aromatic compounds.
Biology and Medicine:
In medicinal chemistry, 5-Chloro-2-iodobenzonitrile has been studied for its potential anticancer activity. It has been shown to inhibit the activity of protein kinase C and epidermal growth factor receptor, which are involved in the development and progression of cancer.
Industry:
The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzonitrile in biological systems involves the inhibition of key enzymes such as protein kinase C and epidermal growth factor receptor. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, 5-Chloro-2-iodobenzonitrile can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Key Findings and Trends
- Halogen Effects : Iodine’s large atomic radius and polarizability make it superior to chlorine or fluorine in facilitating cross-coupling reactions.
- Functional Group Interplay : Hydroxyl groups enhance solubility but reduce stability under acidic conditions, whereas nitriles offer synthetic versatility.
- Positional Isomerism : Subtle changes in substituent placement significantly alter electronic properties, impacting reactivity and material design.
Biological Activity
5-Chloro-2-iodobenzonitrile (C7H3ClIN) is a halogenated benzonitrile derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Chloro-2-iodobenzonitrile features a benzene ring substituted with chlorine and iodine atoms, along with a nitrile group. Its molecular formula is C7H3ClIN, and it possesses unique properties due to the positioning of halogens, which influence its reactivity and biological interactions.
The biological activity of 5-Chloro-2-iodobenzonitrile primarily involves the inhibition of key enzymes such as protein kinase C (PKC) and epidermal growth factor receptor (EGFR) . These enzymes are crucial in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these pathways, the compound can disrupt cancer cell proliferation and induce apoptosis.
Anticancer Properties
Research indicates that 5-Chloro-2-iodobenzonitrile exhibits significant anticancer potential. It has been shown to:
- Inhibit PKC activity, which is implicated in various cancers.
- Block EGFR signaling, a pathway often overactive in tumors.
Enzyme Inhibition Studies
In studies focusing on enzyme inhibition:
- The compound has been utilized to explore its effects on various receptors and enzymes due to its structural features that allow it to mimic natural substrates or inhibitors.
Research Findings
A summary of notable studies on 5-Chloro-2-iodobenzonitrile is presented below:
Case Studies
- In Vitro Studies : Laboratory experiments have shown that 5-Chloro-2-iodobenzonitrile significantly reduces the viability of cancer cell lines through apoptosis induction mechanisms linked to PKC inhibition.
- Comparative Analysis : Compared with similar compounds like 2-Chloro-5-iodobenzonitrile, 5-Chloro-2-iodobenzonitrile demonstrates enhanced inhibitory effects on PKC, suggesting a structure-function relationship critical for its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
